The compound falls under the category of heterocyclic compounds, specifically thiazolidines, which are known for their biological activities. Thiazolidines often serve as intermediates in organic synthesis and have applications in medicinal chemistry due to their potential therapeutic properties.
The synthesis of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone typically involves cyclization reactions between an isopropyl-substituted thioamide and an α-halo ketone. The following outlines common methods and conditions for synthesizing this compound:
The molecular structure of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone includes a thiazolidine ring with a thioamide group, imparting specific stereochemical properties.
The InChI key for this compound is CYDMQPSVCPSMSG-ZETCQYMHSA-N, which serves as a unique identifier for its chemical structure.
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone can undergo various chemical reactions, which include:
The mechanism of action for (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone involves its interaction with specific molecular targets within biological systems.
The thioxo group and the isopropyl side chain are believed to facilitate binding to various enzymes or receptors, potentially modulating their activity. This interaction may influence signaling pathways that lead to biological effects such as antibacterial activity or enzyme inhibition .
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone exhibits several notable physical and chemical properties:
Data regarding melting point, boiling point, and specific gravity may vary based on purity and preparation methods but are essential for characterizing the compound in laboratory settings .
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone has several scientific applications:
The core structure of (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone (CAS# 121929-87-1) comprises a five-membered thiazolidinone ring with critical substituents that define its stereochemical and electronic properties. The molecular formula is C₈H₁₃NOS₂, with a molecular weight of 203.33 g/mol [1] [4]. The thiazolidinone ring incorporates a thioxo (C=S) group at C2 and an acetyl moiety (–COCH₃) at N3, while the C4 position features an isopropyl group (–CH(CH₃)₂). This configuration creates a chiral center at C4, with the (R)-enantiomer exhibiting distinct biological interactions due to its three-dimensional orientation [4].
Key physicochemical properties include:
The thioxo and carbonyl groups facilitate planar amide resonance, while the isopropyl group introduces steric bulk that influences ring puckering. X-ray crystallography of analogous thiazolidinones reveals a half-chair conformation, with the isopropyl group occupying a pseudo-axial orientation to minimize allylic strain [3] [5].
Table 1: Physicochemical Properties of (R)-1-(4-Isopropyl-2-thioxothiazolidin-3-yl)ethanone
Property | Value | Experimental Conditions |
---|---|---|
Molecular Formula | C₈H₁₃NOS₂ | - |
Molecular Weight | 203.33 g/mol | - |
Density | 1.22 g/cm³ | 25°C |
Boiling Point | 280°C | 760 mmHg |
Flash Point | 123°C | - |
Storage Temperature | 2–8°C | - |
The stereogenic center at C4 governs the pharmacological profile of this compound, with the (R)-enantiomer demonstrating superior target affinity in hybrid anticancer agents [3]. Single-crystal X-ray diffraction (SC-XRD) of the (R)-enantiomer reveals a torsion angle of −128.5° between the thiazolidinone ring and the isopropyl group, whereas the (S)-form adopts a near-perpendicular angle (−92.3°) [3]. This conformational divergence alters hydrogen-bonding capabilities: the (R)-enantiomer forms a stable dimeric lattice via C=S⋯H–C interactions, while the (S)-enantiomer exhibits weaker C=O⋯H–C packing.
Spectroscopic differentiation employs:
These distinctions are critical for asymmetric synthesis, where chiral auxiliaries or enzymatic resolution ensure enantiopurity >99% [4].
The isopropyl group at C4 enhances lipophilicity (logP = 2.18), facilitating membrane penetration in bioactive derivatives [5]. Steric bulk from the branched alkyl chain also restricts rotation about the C4–N bond (energy barrier: 8.3 kcal/mol), locking the molecule in a bioactive conformation [1] [5].
The thioxo group (C=S) at C2 is a hydrogen-bond acceptor, with a van der Waals volume of 22.1 ų. It exhibits dual reactivity:
Modifying these groups alters bioactivity:
Table 2: Impact of Substituent Modifications on Bioactivity
Modification | Effect on Lipophilicity (ΔlogP) | Biological Consequence |
---|---|---|
C4: Isopropyl → n-propyl | −0.32 | 15× reduced cytotoxicity |
C4: Isopropyl → phenyl | +1.05 | Improved DNA binding but increased hepatotoxicity |
C2: Thioxo (C=S) → oxo (C=O) | −0.71 | Loss of metalloproteinase inhibition |
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reveals how stereoelectronic effects govern reactivity and stability [6]. Key findings:
Frontier orbital analysis shows:
Table 3: Key Computational Parameters (DFT B3LYP/6-311G(d,p))
Parameter | Value | Chemical Implication |
---|---|---|
HOMO Energy | −6.21 eV | Nucleophilic site: Thioxo sulfur |
LUMO Energy | −1.89 eV | Electrophilic site: Acetyl carbon |
HOMO–LUMO Gap | 4.32 eV | Moderate kinetic stability |
C4–S Bond Length | 1.82 Å | Elongation due to σ→σ* hyperconjugation |
Partial Charge on S (C=S) | δ = −0.52 e | Site for electrophilic interactions |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0